

# Comprehensive Characterization Guide: 2-Amino-3-(2,6-dichlorophenyl)propanoic Acid

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## Compound of Interest

Compound Name: 2-amino-3-(2,6-dichlorophenyl)propanoic Acid

CAS No.: 110300-03-3

Cat. No.: B009612

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## Executive Summary

**2-amino-3-(2,6-dichlorophenyl)propanoic acid** (commonly 2,6-Dichlorophenylalanine) is a non-canonical amino acid of significant interest in medicinal chemistry. The steric bulk and lipophilicity introduced by the ortho-dichloro substitution on the phenyl ring make it a critical scaffold for restricting conformational freedom in peptide mimetics and enhancing proteolytic stability.

This guide provides a rigorous technical breakdown of the spectroscopic signatures required to validate the identity and purity of this compound. Unlike standard phenylalanine, the 2,6-substitution pattern creates unique symmetry elements and electronic environments that distinctively alter its Nuclear Magnetic Resonance (NMR) and Mass Spectrometric (MS) profiles.

## Mass Spectrometry (MS) Analysis

### Isotopic Signature & Ionization

The presence of two chlorine atoms introduces a distinct isotopic envelope that serves as the primary confirmation of the halogenation pattern before analyzing fragmentation.

- Molecular Formula:

- Monoisotopic Mass ( ): 233.00 Da
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Table 1: Theoretical Isotopic Distribution (Cl<sub>2</sub> Pattern)

Ion Species	Isotope Composition	m/z (approx)	Relative Intensity (Theoretical)
M		234.0	100%
M+2		236.0	~64%
M+4		238.0	~10%



*Technical Insight: A deviation of >5% in the M+2/M ratio indicates potential contamination with monochloro- (M+2 ~32%) or trichloro- derivatives.*

## Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the molecule follows a characteristic amino acid fragmentation pathway, modified by the stability of the dichlorobenzyl moiety.

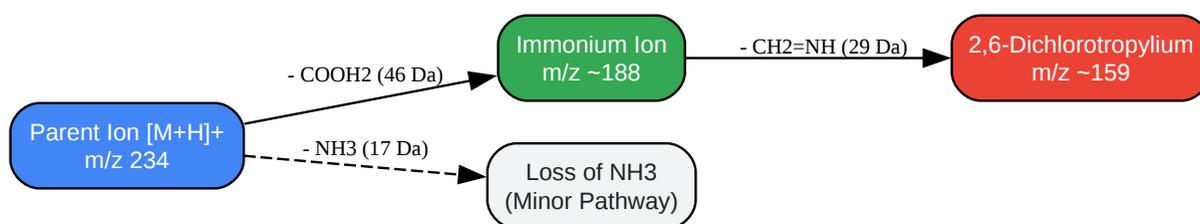
- Loss of Formic Acid/Carboxyl Group: The initial loss of 46 Da ( or ) is common in protonated amino acids.
- Immonium Ion Formation: Cleavage of the bond yields the immonium ion (

).

- Dichlorotropylium Ion: Further fragmentation leads to the highly stable 2,6-dichlorotropylium ion (

), a diagnostic peak at

.



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Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2,6-dichlorophenylalanine.

## Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is utilized primarily to verify functional group integrity (Zwitterionic state vs. Salt form).

Table 2: Key IR Absorption Bands (KBr Pellet)

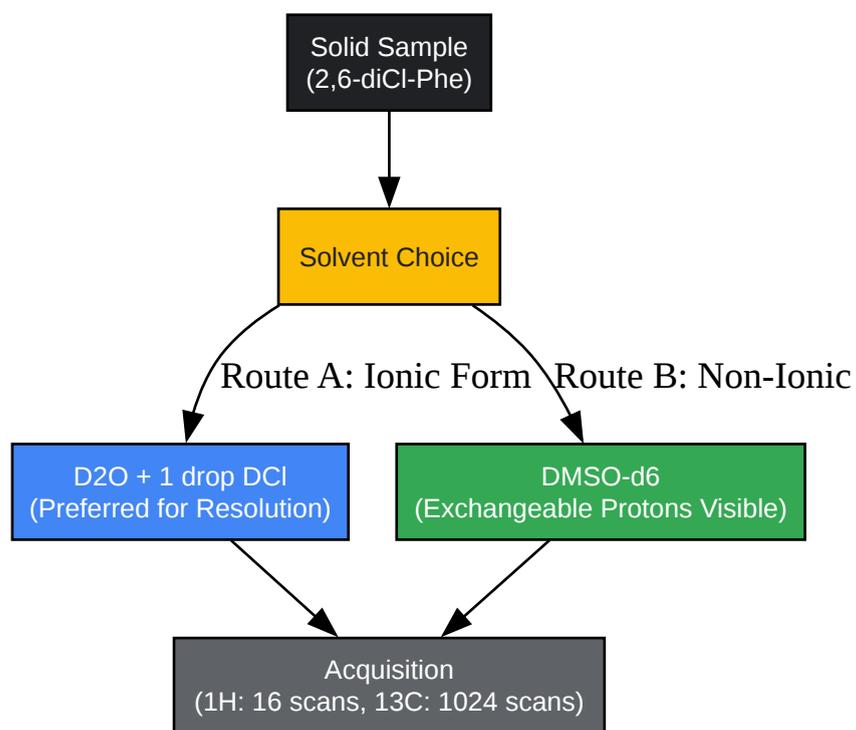
Functional Group	Wavenumber ( )	Intensity	Assignment / Notes
Amine (N-H)	3400 - 3200	Medium, Broad	Stretching vibration ( if zwitterionic).
Carboxyl (C=O)	1730 - 1700	Strong	Carbonyl stretch. Shifts to ~1600 if carboxylate ( ).
Aromatic (C=C)	1580, 1470	Medium	Ring skeletal vibrations.
C-Cl Stretch	780 - 700	Strong	Diagnostic Region. Indicates aromatic chlorination.
C-H (Aromatic)	3100 - 3000	Weak	C-H stretching.

## Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural confirmation. The 2,6-dichloro substitution creates a plane of symmetry, rendering the H3 and H5 protons chemically equivalent, simplifying the aromatic region compared to asymmetric substitutions.

## Experimental Protocol: Sample Preparation

Proper solvent selection is critical due to the zwitterionic nature of the amino acid.



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Figure 2: NMR Sample Preparation Workflow ensuring solubility and protonation state control.

## H-NMR Data (400 MHz, DMSO- )

In DMSO-

, exchangeable protons (

,

) are often visible.

- 13.8 ppm (br s, 1H): Carboxylic acid proton ( ).
- 8.4 ppm (br s, 2H/3H): Ammonium protons ( ), depending on salt form.
- 7.45 ppm (d,

Hz, 2H): Aromatic H-3 and H-5. Equivalent due to symmetry.

- 7.28 ppm (t,

Hz, 1H): Aromatic H-4.

- 4.20 ppm (dd, 1H):

-CH proton. Coupled to

-protons.

- 3.45 ppm (dd,

Hz,

Hz, 1H):

-CH

(Diastereotopic).

- 3.15 ppm (dd,

Hz,

Hz, 1H):

-CH

(Diastereotopic).

“

*Critical Interpretation: The aromatic region must show a clear Doublet-Triplet pattern (integrating 2:1). If a complex multiplet is seen, the 2,6-substitution pattern may be incorrect (e.g., 2,4-dichloro would produce three distinct aromatic signals).*

## C-NMR Data (100 MHz, DMSO- )

- Carbonyl (C=O): ~170.5 ppm.
- Aromatic C-Cl (C-2, C-6): ~135.0 ppm (Quaternary, weak intensity).
- Aromatic C-ipso (C-1): ~133.5 ppm.
- Aromatic C-H (C-3, C-5): ~129.0 ppm (High intensity due to 2x carbons).
- Aromatic C-H (C-4): ~128.5 ppm.
- -Carbon: ~52.5 ppm.
- -Carbon: ~33.0 ppm (Shifted upfield relative to Phe due to steric crowding/ortho-effect).

## References & Authoritative Grounding

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